1,3-Diphenyl-1H-pyrazole

Übersicht

Beschreibung

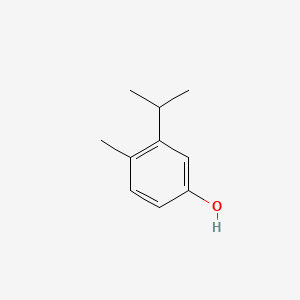

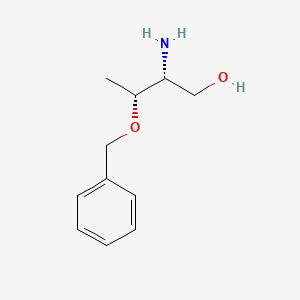

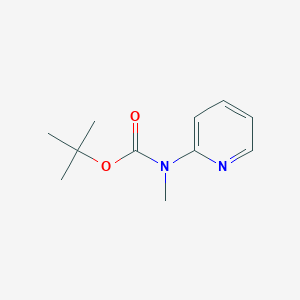

1,3-Diphenyl-1H-pyrazole is an organic compound that belongs to the pyrazole group . It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

1,3-Diphenyl-1H-pyrazole can be synthesized through various methods. One such method involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Another approach involves the condensation of 1,3-diketones with hydrazine . A more specific synthesis involves the one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium and further dehydration of oxime using a catalytic amount of orthophosphoric acid .

Molecular Structure Analysis

The molecular structure of 1,3-Diphenyl-1H-pyrazole is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The molecular weight of this compound is 220.2692 .

Chemical Reactions Analysis

1,3-Diphenyl-1H-pyrazole can undergo various chemical reactions. For instance, it can participate in a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes to provide pyrazoles . It can also undergo a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines to provide functionalized pyrazoles .

Physical And Chemical Properties Analysis

1,3-Diphenyl-1H-pyrazole is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It has a molecular weight of 220.2692 . More specific physical and chemical properties of 1,3-Diphenyl-1H-pyrazole were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

1,3-Diphenyl-1H-pyrazole has been synthesized through various methods, including the condensation reaction of dibenzoylmethane and thiosemicarbazide. This compound's structure has been confirmed using techniques like IR, 1H, and 13C NMR, X-ray diffraction, and optimized using density functional theory (DFT) methods (Akbas et al., 2017).

Biological Evaluation

1,3-Diphenyl-1H-pyrazole derivatives have been evaluated for their anti-inflammatory, antioxidant, and antimicrobial properties. Compounds synthesized from this chemical exhibited significant IL-6 inhibitory, free radical scavenging, and antimicrobial activities at varied concentrations (Bandgar et al., 2009).

Photoluminescence Properties

The optical properties of 1,3-Diphenyl-1H-pyrazole derivatives have been characterized, showing significant fluorescence quantum yields in solutions. The fluorescence divergence of similar compounds was investigated through density functional theory (DFT) calculations (Dong et al., 2013).

Electrochemical Applications

The electrochemically catalyzed N-N coupling and ring cleavage reaction of 1,3-Diphenyl-1H-pyrazole led to the synthesis of new heterocyclic compounds, revealing potential for electro-organic synthesis (Zandi et al., 2021).

Antimicrobial and Antioxidant Activities

Derivatives of 1,3-Diphenyl-1H-pyrazole have shown moderate antimicrobial and antioxidant activities. These activities have been correlated with molecular docking analysis, providing insights into their potential pharmacological applications (Lynda, 2021).

Corrosion Inhibition and Antimicrobial Applications

Pyrazole derivatives, including 1,3-Diphenyl-1H-pyrazole, have been evaluated as corrosion inhibitors and shown high efficiency in preventing the dissolution of metals. They also displayed higher antibacterial activities than conventional agents (Sayed et al., 2018).

Synthetic Applications in Heterocyclic Chemistry

1,3-Diphenyl-1H-pyrazole has been used as a precursor for the synthesis of various heterocyclic compounds, demonstrating its importance in synthetic organic chemistry. The synthesized compounds have potential pharmacological applications, supported by spectral data analysis (Abeed et al., 2019).

Safety And Hazards

While specific safety and hazard information for 1,3-Diphenyl-1H-pyrazole was not found, general safety measures for handling pyrazole compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-diphenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-13(8-4-1)15-11-12-17(16-15)14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUBXCVRJZGBLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346573 | |

| Record name | 1,3-Diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diphenyl-1H-pyrazole | |

CAS RN |

4492-01-7 | |

| Record name | 1,3-Diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-(6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)di(prop-2-enoic acid)](/img/structure/B3052682.png)

![[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid](/img/structure/B3052692.png)